(R)-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester

Serine protease inhibition Fluorinated amino acid bioisosterism Protein–protein interaction thermodynamics

(R)-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester (CAS 2298383-81-8, C6H10F3NO2, MW 185.14) is a chiral, non-proteinogenic alpha-amino acid ester featuring a trifluoromethyl (CF3) group at the gamma-position. The (R)-configured stereocenter at C-2 places this compound in the D-amino acid series, rendering it a key intermediate for the synthesis of protease-resistant peptide therapeutics and fluorinated peptidomimetics.

Molecular Formula C6H10F3NO2
Molecular Weight 185.14 g/mol
Cat. No. B8147444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester
Molecular FormulaC6H10F3NO2
Molecular Weight185.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC(F)(F)F)N
InChIInChI=1S/C6H10F3NO2/c1-2-12-5(11)4(10)3-6(7,8)9/h4H,2-3,10H2,1H3/t4-/m1/s1
InChIKeyLWAJBKDTUWYBQM-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Amino-4,4,4-trifluoro-butyric Acid Ethyl Ester: A Chiral Fluorinated Building Block for Enantioselective Drug Design


(R)-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester (CAS 2298383-81-8, C6H10F3NO2, MW 185.14) is a chiral, non-proteinogenic alpha-amino acid ester featuring a trifluoromethyl (CF3) group at the gamma-position . The (R)-configured stereocenter at C-2 places this compound in the D-amino acid series, rendering it a key intermediate for the synthesis of protease-resistant peptide therapeutics and fluorinated peptidomimetics [1]. The ethyl ester serves as a carboxyl-protected form that facilitates direct incorporation into peptide coupling reactions without the need for additional protection/deprotection steps at the C-terminus .

Why Racemic or Non-Fluorinated Analogs Cannot Replace (R)-2-Amino-4,4,4-trifluoro-butyric Acid Ethyl Ester in Peptide Lead Optimization


The combination of enantiopure (R)-configuration and the trifluoromethyl moiety is not independently replaceable. Using the racemic mixture introduces the (S)-enantiomer, which generates a diastereomeric peptide upon coupling and alters both target binding and protease recognition profiles in an unpredictable manner [1]. Substituting the CF3 group with a CH3 group (i.e., using standard 2-aminobutyric acid ethyl ester) eliminates the bioisosteric mimicry of leucine and the metabolic stabilization conferred by fluorine, as demonstrated by the dramatic loss of protein-binding affinity and proteolytic resistance when fluorinated side chains are replaced by their hydrocarbon counterparts [2][3].

Quantitative Differentiation Evidence: (R)-2-Amino-4,4,4-trifluoro-butyric Acid Ethyl Ester vs. Key Comparators


Fluorine Restores Full Protease Inhibitor Activity: TfeGly vs. Non-Fluorinated Abu in BPTI–Trypsin Complex

Incorporation of the CF3-containing amino acid TfeGly (the amino acid core of the target compound) at the P1 position of a BPTI mutant restores trypsin inhibitor activity to wild-type level, whereas the non-fluorinated analog Abu abolishes inhibition entirely [1]. The association constant (Ka) for the Lys15TfeGly BPTI mutant was 5.20 × 10^7 M^-1, statistically indistinguishable from wild-type BPTI (Ka = 5.17 × 10^7 M^-1). In contrast, the Lys15Abu mutant showed 100% residual enzyme activity at an inhibitor concentration where wild-type BPTI reduced residual activity to 50% [1].

Serine protease inhibition Fluorinated amino acid bioisosterism Protein–protein interaction thermodynamics

Enantiomeric Configuration Determines Peptide Diastereoselectivity: (R)- vs. (S)-Enantiomer in Solid-Phase Peptide Synthesis

The (R)-enantiomer of this compound (CAS 2298383-81-8) provides the D-amino acid configuration, which is essential for designing protease-resistant peptides and retro-inverso peptidomimetics. Using the (S)-enantiomer (CAS 2348349-39-1) or the racemic hydrochloride (CAS 3834-43-3) yields peptides with opposite or mixed stereochemistry at the incorporated residue, altering backbone conformation, target recognition, and susceptibility to proteolytic degradation [1]. The (R)-configured ethyl ester is supplied at ≥95% enantiomeric purity (confirmed by chiral HPLC), while the racemic hydrochloride is typically offered at lower stereochemical specification .

Diastereoselective peptide synthesis D-amino acid incorporation Protease-resistant peptide design

Proteolytic Stability Enhancement by CF3-Containing Amino Acids: TfeGly vs. Leucine in Multi-Protease Challenge

While direct data for the (R)-ethyl ester form is limited, studies on peptides incorporating 2-amino-4,4,4-trifluorobutanoic acid (TfeGly) demonstrate significant position-dependent proteolytic stabilization relative to leucine and non-fluorinated Abu. In a systematic FL-RP-HPLC study across four proteases (α-chymotrypsin, pepsin, proteinase K, elastase), fluorinated leucine analogs at the N-terminal side of cleavage sites conferred substantial protection against all tested proteases. The CF3 group alters the recognition geometry at the protease active site, reducing catalytic turnover [1].

Peptide proteolytic stability Fluorinated amino acid incorporation Therapeutic peptide half-life

Ethyl Ester as a Pre-Activated Peptide Coupling Synthon: Direct Incorporation vs. Free Acid Requiring In Situ Activation

The ethyl ester form of (R)-2-amino-4,4,4-trifluoro-butyric acid serves as a carboxyl-protected intermediate that can be directly employed in amide bond formation via aminolysis or transesterification-coupled peptide synthesis. This bypasses the additional deprotection step required when using the N-Fmoc protected free acid (e.g., (R)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid), streamlining synthetic routes [1]. The free acid form (CAS 15959-93-0) requires activation with coupling reagents (HBTU, HATU, etc.) prior to incorporation, adding a step that can introduce racemization at the chiral center [2].

Peptide coupling efficiency Protected amino acid building blocks SPPS intermediate workflow

High-Impact Application Scenarios for (R)-2-Amino-4,4,4-trifluoro-butyric Acid Ethyl Ester in Drug Discovery


Design of D-Amino Acid-Containing Protease Inhibitors with Fluorinated P1/P1' Positions

The (R)-configuration combined with the CF3 side chain makes this building block ideal for incorporating a fluorinated D-leucine bioisostere at the P1 or P1' position of peptide-based serine protease inhibitors. As demonstrated by Ye et al. (2015), a single CF3-containing residue can restore full inhibitor potency (Ka = 5.20 × 10^7 M^-1) where the non-fluorinated analog completely fails. The D-configuration further protects the inhibitor from endogenous protease degradation, creating a dual advantage in potency and stability [1].

Synthesis of Proteolytically Stable Antimicrobial Peptides (AMPs) via Fluorinated D-Amino Acid Substitution

Antimicrobial peptides containing D-amino acids exhibit enhanced serum stability but must retain target binding affinity. The CF3-leucine bioisostere incorporated via this building block simultaneously provides D-configuration-mediated protease resistance and fluorine-mediated hydrophobic packing, as evidenced by the systematic proteolysis studies of Huhmann et al. (2017) showing that fluorinated amino acids at positions N-terminal to cleavage sites protect against α-chymotrypsin, pepsin, proteinase K, and elastase [2].

Retro-Inverso Peptidomimetic Lead Optimization

Retro-inverso peptides require D-amino acid building blocks with side chains that faithfully mimic the L-amino acid pharmacophore. The (R)-2-amino-4,4,4-trifluoro-butyric acid ethyl ester provides a fluorinated D-leucine surrogate that can be directly incorporated into the reversed peptide backbone. The ethyl ester protection allows selective C-terminal manipulation without affecting the N-terminus during fragment condensation strategies [3].

Fluorine-19 NMR Probe Incorporation for Protein–Ligand Interaction Studies

The CF3 group serves as a sensitive 19F NMR reporter due to its three equivalent fluorine nuclei. When the (R)-configured amino acid is incorporated into peptides or small-molecule ligands, the 19F chemical shift and line width report on local environment changes upon target binding. This application leverages both the enantiopurity (ensuring a single conformational population) and the CF3 NMR sensitivity (~83% of 1H sensitivity, 100% natural abundance), enabling protein-observed or ligand-observed 19F NMR screening without isotopic labeling [1].

Quote Request

Request a Quote for (R)-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.